molecular formula C13H11BrFNO2S B5996983 4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE

4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5996983
M. Wt: 344.20 g/mol
InChI Key: VJWJDWLVUAESSA-UHFFFAOYSA-N
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Description

4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a fluorophenyl group, and a sulfonamide functional group

Properties

IUPAC Name

4-bromo-N-[(2-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-11-5-7-12(8-6-11)19(17,18)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWJDWLVUAESSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the coupling of 4-bromophenyl methyl sulfone with benzene sulfonamide in the presence of a catalyst such as copper(I) iodide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonamide group.

Scientific Research Applications

4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.

    Biological Studies: It can be employed in studies investigating the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by targeting dihydropteroate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its bromine, fluorophenyl, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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